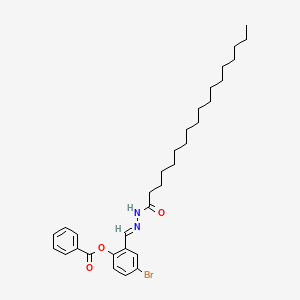
4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-nitrobenzoic acid and stearoyl chloride. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent quality control measures to maintain the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-methylbenzoate: Similar in structure but with a different acyl group.
4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate: Similar in structure but with a different substituent on the benzoate ring.
Uniqueness
4-Bromo-2-(2-stearoylcarbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stearoyl group provides hydrophobic characteristics, while the bromo and carbohydrazonoyl groups offer sites for further chemical modifications .
Properties
CAS No. |
764657-10-5 |
|---|---|
Molecular Formula |
C32H45BrN2O3 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C32H45BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-31(36)35-34-26-28-25-29(33)23-24-30(28)38-32(37)27-20-17-16-18-21-27/h16-18,20-21,23-26H,2-15,19,22H2,1H3,(H,35,36)/b34-26+ |
InChI Key |
SOBYEOWRYBWMCG-JJNGWGCYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















